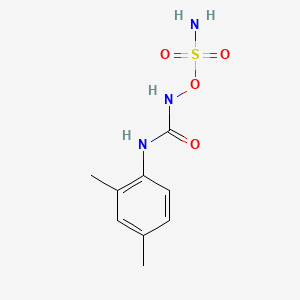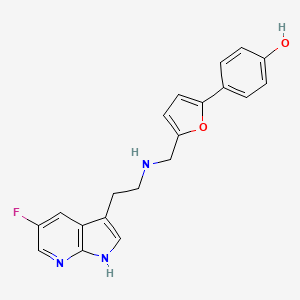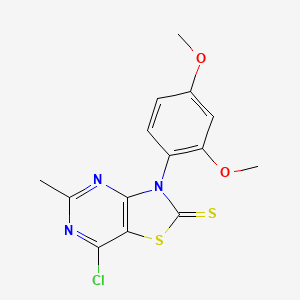
Glucocorticoid receptor-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoid receptor-IN-2 is a synthetic compound designed to modulate the activity of the glucocorticoid receptor. This receptor is part of the nuclear receptor superfamily of transcription factors and plays a crucial role in regulating various physiological processes, including inflammation, immune response, and metabolism . This compound is particularly significant in research due to its potential to selectively modulate glucocorticoid receptor activity, offering therapeutic benefits with reduced side effects compared to traditional glucocorticoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its activity and selectivity. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance binding affinity and selectivity towards the glucocorticoid receptor. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
Glucocorticoid receptor-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Glucocorticoid receptor-IN-2 exerts its effects by binding to the glucocorticoid receptor, causing a conformational change that activates or represses the transcription of target genes. The molecular targets and pathways involved include:
Transactivation: Activation of anti-inflammatory genes by binding to glucocorticoid response elements in the DNA.
Transrepression: Repression of pro-inflammatory genes by interacting with other transcription factors, such as nuclear factor-kappa B and activator protein-1.
Post-translational Modifications: Modulation of receptor activity through phosphorylation, acetylation, and ubiquitination.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A potent synthetic glucocorticoid with strong anti-inflammatory effects but significant side effects.
Prednisolone: Another synthetic glucocorticoid used to treat inflammatory and autoimmune conditions.
Mifepristone: A glucocorticoid receptor antagonist used in certain medical conditions.
Uniqueness
Glucocorticoid receptor-IN-2 is unique due to its selective modulation of the glucocorticoid receptor, offering the potential for therapeutic benefits with reduced side effects. Unlike traditional glucocorticoids, it can selectively activate or repress specific pathways, providing a more targeted approach to treatment .
Properties
Molecular Formula |
C25H20F4N6O2 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
N-[(1R,2S)-1-(3,5-difluorophenyl)-1-[1-([1,2,4]triazolo[4,3-a]pyridin-6-yl)indazol-5-yl]oxypropan-2-yl]-2,2-difluoropropanamide |
InChI |
InChI=1S/C25H20F4N6O2/c1-14(32-24(36)25(2,28)29)23(15-7-17(26)10-18(27)8-15)37-20-4-5-21-16(9-20)11-31-35(21)19-3-6-22-33-30-13-34(22)12-19/h3-14,23H,1-2H3,(H,32,36)/t14-,23-/m0/s1 |
InChI Key |
ADSMVTGYTNOHRQ-PSLXWICFSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=C3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=C3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)





![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)

